(5-Bromo-piridin-2-il)(pirrolidin-1-il)metanona

Descripción general

Descripción

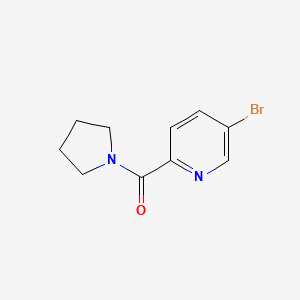

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol It is a heterocyclic compound that contains both a pyridine and a pyrrolidine ring

Aplicaciones Científicas De Investigación

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research, including:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of pyrrolidine with 5-bromo-2-pyridinecarboxylic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the pyridine ring .

Mecanismo De Acción

The mechanism of action of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone include:

- 5-Bromo-2-(pyrrolidin-1-yl)pyridine

- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

Uniqueness

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of a bromopyridine and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, a compound with the molecular formula C10H11BrN2O, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyridine ring and a pyrrolidine moiety, which contribute to its pharmacological properties. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

1. Inhibition of PRC2 Activity

Research indicates that compounds similar to (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone can inhibit the Polycomb Repressive Complex 2 (PRC2), a critical regulator in various cancers. PRC2 is involved in epigenetic regulation through histone methylation, particularly H3K27me3. Inhibition of PRC2 can lead to reactivation of tumor suppressor genes and subsequent inhibition of tumor growth .

2. Antimicrobial Properties

Studies have shown that derivatives of pyrrolidine exhibit notable antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives demonstrated significant inhibition against harmful bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone may also possess similar properties due to its structural components .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| PRC2 Inhibition | Histone methylation modulation | |

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Disruption of fungal cell integrity |

Case Study: PRC2 Inhibition in Cancer

A study highlighted the efficacy of compounds targeting PRC2 in diffuse large B-cell lymphoma (DLBCL). Compounds that inhibit PRC2 led to a decrease in tumor proliferation and an increase in apoptosis markers in treated cell lines. The ability to reverse H3K27 methylation was a key finding, supporting the therapeutic potential of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone as an anti-cancer agent .

Case Study: Antimicrobial Activity

In vitro tests were conducted on various pyrrolidine derivatives, revealing that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against S. aureus and E. coli. This suggests that modifications in the pyrrolidine structure can enhance antimicrobial efficacy, indicating a promising area for further exploration with (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone .

Propiedades

IUPAC Name |

(5-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREQDJFOSPEEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630507 | |

| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742085-70-7 | |

| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.